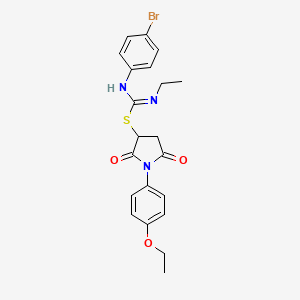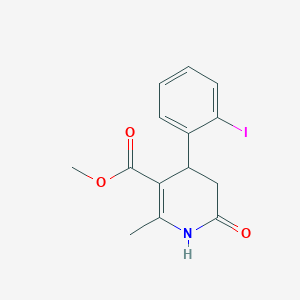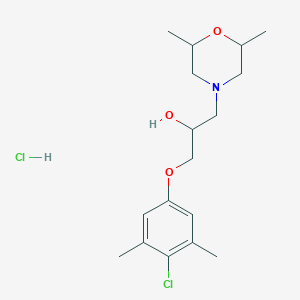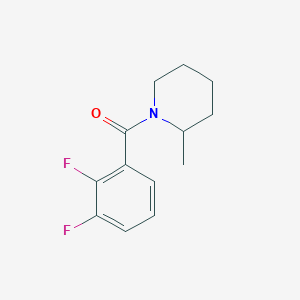![molecular formula C18H14BrClO3 B5120420 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one](/img/structure/B5120420.png)
7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one, also known as BBr 3465, is a chemical compound that belongs to the class of chromone derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry.
Mecanismo De Acción
The mechanism of action of 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of certain enzymes, such as topoisomerase II and acetylcholinesterase. It has also been proposed that 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal studies, 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 has been found to reduce inflammation and oxidative stress. It has also been shown to improve cognitive function in mice with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 is its potential use as a fluorescent probe for detecting metal ions, which can be useful in various analytical applications. Another advantage is its potential use as an anti-tumor and anti-inflammatory agent. However, one limitation of 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465. One direction is to further investigate its potential as a fluorescent probe for detecting metal ions. Another direction is to study its potential as an anti-tumor and anti-inflammatory agent in vivo. Additionally, further research is needed to fully understand the mechanism of action of 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 and its potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Métodos De Síntesis
7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 can be synthesized through a multi-step process involving the reaction of 7-hydroxy-6-chloro-4-ethyl-2H-chromen-2-one with 2-bromobenzyl bromide in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465.
Aplicaciones Científicas De Investigación
7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 has been found to have potential applications in various scientific research fields. It has been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurological disorders such as Alzheimer's disease. 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
7-[(2-bromophenyl)methoxy]-6-chloro-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClO3/c1-2-11-7-18(21)23-16-9-17(15(20)8-13(11)16)22-10-12-5-3-4-6-14(12)19/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHFMAKBIBYMMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5120339.png)


![1-[(2-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5120372.png)

![ethyl 1-[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B5120386.png)
![3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5120395.png)

![8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5120409.png)
![6-[4-(2-methoxybenzyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5120414.png)
![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B5120425.png)

![N-methyl-N-{[1-(2-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}-2-oxoethyl)-1H-tetrazol-5-yl]methyl}-2-propanamine](/img/structure/B5120437.png)
![2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid](/img/structure/B5120441.png)